Cas no 101335-99-3 (2-Thiophenepentanoicacid, 5-(3-phenylpropyl)-)

2-Thiophenepentanoicacid, 5-(3-phenylpropyl)- structure
101335-99-3 structure
Product Name:2-Thiophenepentanoicacid, 5-(3-phenylpropyl)-
CAS No:101335-99-3
MF:C18H22O2S
MW:302.431084156036
CID:151561
PubChem ID:208926
Update Time:2025-04-19

2-Thiophenepentanoicacid, 5-(3-phenylpropyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenepentanoicacid, 5-(3-phenylpropyl)-
    • 5-[5-(3-phenylpropyl)thiophen-2-yl]pentanoic acid
    • 2-Thiophenepentanoicacid,5-(3-phenylpropyl)
    • 5-(3-phenylpropyl)-2-thiophenevaleric acid
    • 5-[5-(3-phenylpropyl)-thien-2-yl]-valeric acid
    • Eprovafen
    • Eprovafen [INN]
    • UNII-4C9310B127
    • SCHEMBL1613685
    • 4C9310B127
    • NS00121053
    • 5-(3-Phenylpropyl)-2-thio-phenevaleric acid.
    • DMDLRGRLIWYPQF-UHFFFAOYSA-N
    • DTXSID20143862
    • 101335-99-3
    • CHEMBL1205532
    • Q27259403
    • 2-Thiophenepentanoic acid, 5-(3-phenylpropyl)-
    • Inchi: 1S/C18H22O2S/c19-18(20)12-5-4-10-16-13-14-17(21-16)11-6-9-15-7-2-1-3-8-15/h1-3,7-8,13-14H,4-6,9-12H2,(H,19,20)
    • InChI Key: DMDLRGRLIWYPQF-UHFFFAOYSA-N
    • SMILES: S1C(=CC=C1CCCCC(=O)O)CCCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 302.13400
  • Monoisotopic Mass: 302.13405111g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 9
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.7
  • Topological Polar Surface Area: 65.5Ų

Experimental Properties

  • PSA: 65.54000
  • LogP: 4.72080
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